![molecular formula C11H15NO B1606339 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 54893-54-8](/img/structure/B1606339.png)
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 54893-54-8 and Linear Formula: C11H15NO . It is a pale-yellow to yellow-brown liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 . The molecular weight of the compound is 177.25 .Chemical Reactions Analysis
The chemical reactions involving this compound have been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.25 . It is a pale-yellow to yellow-brown liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 267.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Pharmacological Effects on Blood Pressure and Smooth Muscle : A study has shown that certain tetrahydroisoquinolines, including derivatives similar to 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, influence blood pressure and smooth muscle activity. These compounds exhibit varying degrees of pressor (increasing blood pressure) and depressor (decreasing blood pressure) activities, which are influenced by their chemical structures. Notably, the hydroxy derivatives act on smooth muscle through the autonomic nervous system, while methoxy derivatives like this compound exhibit both nervous and direct muscular actions (Fassett & Hjort, 1938).
Synthesis for Modulators of Nuclear Receptors : A research paper discusses the synthesis of enantiopure 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors. This includes liver X receptor analogues, indicating potential applications in biochemical and pharmacological research (Forró et al., 2016).
Antitubulin and Antiproliferative Activities in Cancer Research : Tetrahydroisoquinoline derivatives have been studied for their antiproliferative activities against various cancer cell lines. Substitutions on the tetrahydroisoquinoline core significantly affect their antiproliferative activity. One such derivative, featuring a methoxy group, showed potent activity against prostate and breast cancer cells. These compounds also demonstrate an ability to inhibit microtubule polymerization, a crucial mechanism for cancer treatment (Dohle et al., 2014).
Neuroprotective or Neurotoxic Activities : Research on 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, including those with methoxy substitution, indicates varying degrees of neurotoxicity and neuroprotective activities. These properties are crucial for developing treatments for neurological conditions such as Parkinson's disease (Okuda, Kotake, & Ohta, 2003).
- of monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters in the brain. These compounds, particularly those with a methoxy group, have shown potential as reversible and selective MAO inhibitors. This is significant for the development of treatments for various neurological disorders (Thull et al., 1995).
- Synthesis and Stereochemistry in Organic Chemistry : The absolute configurations and synthesis of compounds related to this compound have been explored. These studies provide insights into the stereochemical aspects of such molecules, which are critical for understanding their biological activities and for the development of pharmaceutical agents (Kametani et al., 1970).
Safety and Hazards
The safety information for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .
Mechanism of Action
Target of Action
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIEQJPMSJEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203382 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54893-54-8 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054893548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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